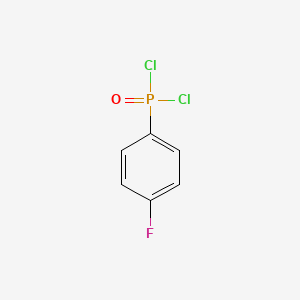

(4-Fluorophenyl)phosphonic dichloride

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern chemical science. Their importance stems from their wide-ranging applications and unique chemical properties. antiscale.ir In medicinal chemistry, they are integral to the development of pharmaceuticals, including antiviral and anticancer drugs. jelsciences.comresearchgate.net The structural analogy of phosphonates to natural phosphates allows them to function as effective enzyme inhibitors and biomimetic molecules. jelsciences.com In agriculture, organophosphorus compounds have been extensively used as pesticides and herbicides. wisdomlib.orgtaylorandfrancis.com Furthermore, they play a crucial role in the chemical industry as flame retardants, plasticizers, and catalysts, contributing to the efficiency and safety of various industrial processes. antiscale.irtaylorandfrancis.com The versatility of the phosphorus atom, with its variable oxidation states and coordination numbers, allows for the synthesis of a vast array of structures with tailored physical and biological properties, making organophosphorus chemistry a continuously expanding and fascinating field of research. jelsciences.comresearchgate.net

Role of Fluorinated Organophosphorus Compounds in Synthetic and Materials Science

The incorporation of fluorine into organophosphorus compounds significantly modifies their physicochemical properties, leading to materials with enhanced performance characteristics. numberanalytics.com Fluorination can increase thermal stability, chemical resistance, and alter the electronic properties of the parent compound. numberanalytics.com This has led to the development of high-performance fluoropolymers and other advanced materials with applications in demanding environments, such as in the aerospace and electronics industries. numberanalytics.com In materials science, fluorinated organophosphorus compounds are utilized in the creation of functional materials, including biocompatible polymers for medical devices and specialized coatings. nih.govnih.gov The unique properties imparted by the fluorine atom, such as high electronegativity and the strength of the carbon-fluorine bond, make these compounds valuable in designing materials with specific and desirable attributes. numberanalytics.com Research in this area continues to explore new synthetic strategies to create novel fluorinated organophosphorus compounds for a wide range of applications, from energy storage to biomedical engineering. acs.orgresearchgate.net

Specific Context of (4-Fluorophenyl)phosphonic Dichloride within Arylphosphonic Dichloride Research

Arylphosphonic dichlorides, such as phenylphosphonic dichloride, are a class of reactive intermediates widely used in organic synthesis. guidechem.com They serve as precursors for the introduction of the arylphosphonic moiety into various organic molecules. This compound is a specific member of this class where a fluorine atom is present on the phenyl ring. This substitution is not merely a minor alteration; the high electronegativity of fluorine can influence the reactivity of the phosphorus center and provide a useful spectroscopic marker (¹⁹F NMR). The presence of the fluorine atom can also impart unique properties to the final products derived from this intermediate, such as altered biological activity or modified material characteristics. Research on arylphosphonic dichlorides focuses on their synthesis and their utility in preparing phosphonic acids, esters, and amides, which are valuable in various chemical and biological applications. guidechem.comnih.gov

Structure

3D Structure

Properties

CAS No. |

657-81-8 |

|---|---|

Molecular Formula |

C6H4Cl2FOP |

Molecular Weight |

212.97 g/mol |

IUPAC Name |

1-dichlorophosphoryl-4-fluorobenzene |

InChI |

InChI=1S/C6H4Cl2FOP/c7-11(8,10)6-3-1-5(9)2-4-6/h1-4H |

InChI Key |

HIHWGOCBRJTFAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)P(=O)(Cl)Cl |

Origin of Product |

United States |

Spectroscopic Characterization

The structure of (4-Fluorophenyl)phosphonic dichloride and related compounds can be elucidated using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂FOP |

| Molecular Weight | 211.97 g/mol |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic data for the closely related phenylphosphonic dichloride provides a reference for what can be expected for the fluorinated analog.

| Technique | Observed Features |

| ¹H NMR | Aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum. |

| ¹³C NMR | Signals corresponding to the aromatic carbons would be observed, with the carbon attached to the phosphorus atom showing coupling (J-coupling). |

| ³¹P NMR | A single resonance characteristic of a phosphonic dichloride would be present. |

| ¹⁹F NMR | A signal corresponding to the fluorine atom on the phenyl ring would be observed. |

| IR Spectroscopy | Characteristic absorption bands for the P=O double bond, P-Cl bonds, and C-F bond would be present. |

| Mass Spectrometry | The molecular ion peak would be observed, along with fragmentation patterns characteristic of the molecule. |

Table 2: Expected Spectroscopic Data for this compound

Applications and Advanced Materials Derived from 4 Fluorophenyl Phosphonic Dichloride

Precursors in Polymer Chemistry

The dichlorophosphonate functionality of (4-fluorophenyl)phosphonic dichloride allows for its incorporation into polymeric structures through polycondensation reactions. This leads to the formation of polymers with phosphorus atoms integrated into the main chain, which can significantly influence the material's properties, such as flame retardancy, thermal stability, and adhesion.

Polyphosphoesters and polyphosphonates are classes of polymers that have garnered interest due to their biodegradability and flame-retardant characteristics. The synthesis of these polymers can be achieved through the reaction of a phosphonic dichloride, such as this compound, with a diol.

The general reaction for the formation of a polyphosphonate from this compound and a generic diol (HO-R-OH) is depicted below:

n (4-F-C₆H₄)P(O)Cl₂ + n HO-R-OH → [-(4-F-C₆H₄)P(O)-O-R-O-]ₙ + 2n HCl

This polycondensation reaction typically requires the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of the diol (R group) allows for the tuning of the polymer's physical and chemical properties. For instance, the incorporation of aromatic diols can enhance thermal stability, while the use of aliphatic diols can increase flexibility. The presence of the 4-fluorophenyl group can further modify the polymer's properties, potentially enhancing its thermal stability and altering its solubility characteristics.

Table 1: Representative Diols for Polyphosphonate Synthesis

| Diol Name | Chemical Structure | Potential Impact on Polymer Properties |

| Bisphenol A | HO-C₆H₄-C(CH₃)₂-C₆H₄-OH | High thermal stability, rigidity |

| 1,4-Butanediol | HO-(CH₂)₄-OH | Increased flexibility, lower glass transition temperature |

| Hydroquinone | HO-C₆H₄-OH | High rigidity, potential for liquid crystalline behavior |

The integration of phosphorus into the backbone of polymers, as facilitated by precursors like this compound, leads to the development of functional materials with a range of desirable properties. The phosphorus-carbon and phosphorus-oxygen bonds in the polymer backbone can act as sites for further chemical modification, allowing for the attachment of various functional groups.

The fluorine atom on the phenyl ring of the phosphonic dichloride precursor also introduces specific functionalities. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. By incorporating the 4-fluorophenyl group into the polymer backbone, it is possible to create materials with enhanced performance in demanding applications.

Research in this area focuses on synthesizing copolymers where blocks of polyphosphonates derived from this compound are combined with other polymer segments to achieve a specific balance of properties. For example, copolymerization with flexible polyether blocks could lead to thermoplastic elastomers with inherent flame retardancy.

Table 2: Potential Functional Properties of Polymers Derived from this compound

| Property | Origin | Potential Applications |

| Flame Retardancy | Phosphorus content | Fire-resistant textiles, electronics, construction materials |

| Thermal Stability | P-O-C and P-C bonds, aromatic rings | High-performance engineering plastics, aerospace components |

| Adhesion | Polar P=O groups | Coatings, adhesives |

| Biocompatibility | Phosphate ester linkages | Biomedical devices, drug delivery systems |

| Modified Surface Energy | Fluorine content | Low-friction coatings, hydrophobic surfaces |

Role in the Synthesis of Novel Fluorinated Heterocyclic Systems

The reactivity of this compound with nucleophiles makes it a key reagent in the synthesis of various heterocyclic compounds, particularly those containing phosphorus and nitrogen. These fluorinated heterocyclic systems are of interest in medicinal chemistry and materials science due to their unique biological activities and physical properties.

A synthetic route to novel fluorinated heterocyclic systems involves the reaction of a suitable precursor, such as a 1,6-diaminopyridine derivative, with a phosphonic dichloride. While specific studies using this compound are not extensively documented, the established reactivity of similar reagents like phenylphosphonic dichloride provides a clear pathway for its application.

The reaction of a fluorinated 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with this compound in the presence of a base like triethylamine (B128534) would be expected to yield a fluorinated 7-(aryl)-2-oxido-5-oxo-2-(4-fluorophenyl)-1,2,3,5-tetrahydro liv.ac.ukacs.orgnih.govnih.govtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile. This cyclization reaction proceeds through the formation of P-N bonds between the phosphorus atom and the amino groups of the pyridine (B92270) derivative.

Similarly, the synthesis of pyrido[1,2-b] liv.ac.ukacs.orgnih.govtriazaphosphinine derivatives can be envisioned through the reaction of appropriate diamino precursors with this compound. The resulting fused heterocyclic systems incorporate the fluorinated phenylphosphonyl moiety, which can significantly influence the molecule's electronic properties and biological activity.

Ligand Design and Catalysis

Phosphorus compounds are widely used as ligands in transition metal catalysis due to their ability to tune the electronic and steric properties of the metal center. The introduction of fluorine atoms into the ligand structure can further modify the catalyst's performance by altering its electronic nature and stability.

While direct catalytic applications of this compound are not common, it serves as a valuable precursor for the synthesis of phosphine (B1218219) ligands. The dichloride can be converted to the corresponding phosphine through reduction, or it can be used to synthesize phosphinite or phosphonite ligands by reaction with alcohols or amines.

The resulting ligands, bearing a 4-fluorophenyl group, can be used in various catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydroformylation, and hydrogenation. The electron-withdrawing nature of the fluorine atom can influence the electron density at the phosphorus atom, which in turn affects the metal-ligand bond strength and the catalytic activity of the complex.

For example, a phosphine ligand derived from this compound could be used to prepare a palladium catalyst for Suzuki coupling. The electronic properties of the fluorinated ligand could lead to enhanced catalytic activity or selectivity compared to non-fluorinated analogues.

Table 3: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal | Potential Role of the Fluorinated Ligand |

| Suzuki Coupling | Palladium | Enhance oxidative addition and reductive elimination steps |

| Heck Reaction | Palladium | Stabilize the active catalytic species |

| Hydroformylation | Rhodium | Influence the regioselectivity of the reaction |

| Hydrogenation | Rhodium, Ruthenium | Modify the electronic properties of the metal center for enhanced activity |

Advanced Synthetic Intermediates in Complex Organic Synthesis

While specific applications of this compound in the synthesis of fluoroacetophenone derivatives are not extensively documented in readily available literature, the broader class of organophosphorus compounds is crucial in organic synthesis. Phenylphosphonic dichloride, a related compound, is a known intermediate in the production of various organic molecules.

Currently, there is limited direct scientific literature detailing the application of this compound in the synthesis of fluoroacetophenone derivatives. Standard synthetic routes to compounds like 4'-fluoroacetophenone (B120862) typically involve methods such as the Friedel-Crafts acylation of fluorobenzene (B45895).

Direct oxyphosphorylation is a method for the formation of β-phosphorylated ketones, which are valuable building blocks in medicinal and organic chemistry. researchgate.net This process often involves the reaction of alkenes or alkynes with H-phosphonates, H-phosphinates, or H-phosphine oxides. researchgate.net While the direct use of this compound in these specific reactions is not prominently featured, its derivatives can be instrumental in functionalizing various materials.

Phosphonic dichlorides, such as phenylphosphonic dichloride, have been successfully used for the surface functionalization of materials like detonation nanodiamonds. nih.gov This suggests that this compound could similarly be employed to modify surfaces, introducing the fluorophenylphosphonate group to alter properties like hydrophobicity, chemical reactivity, and thermal stability.

Furthermore, polymers functionalized with phosphonic acid groups are gaining attention for various applications. For instance, polyacrylates with tetrafluorophenyl phosphonic acid groups have been synthesized and investigated as potential proton-conducting materials for fuel cells. researchgate.net Copolymers containing phosphonic acid functionalities are also being explored for dental applications to improve the adhesion of self-etch adhesives. rsc.org The synthesis of these functionalized polymers often involves the polymerization of monomers containing a phosphonate (B1237965) ester, which is later hydrolyzed to the phosphonic acid. This compound can serve as a key reagent in the synthesis of such monomers.

Investigation in Metal Ion Complexation and Extraction Technologies

Phosphonic acids are well-regarded for their ability to form stable complexes with a variety of metal ions. irjmets.com This property makes them valuable in applications ranging from water treatment to the development of new materials and pharmaceuticals. nih.gov The phosphonate group can act as a linker to metal ions, leading to the formation of metal phosphonates, which are a significant class of coordination polymers. researchgate.net

The coordination chemistry of phosphonates is extensive, with their ability to bind to metals being utilized in the creation of metal-organic frameworks (MOFs) and other hybrid materials. irjmets.comresearchgate.net These materials can exhibit interesting properties, such as porosity and catalytic activity.

In the realm of extraction technologies, organophosphorus compounds are considered excellent reagents for the selective extraction of metal ions in hydrometallurgical processes. researchgate.net Various phosphonic acids and their derivatives are employed as extractants to separate and purify metals. For example, bifunctional ionic liquids containing phosphonium (B103445) cations and phosphinate anions have shown high efficiency in the extraction of rare earth elements. mdpi.com While specific studies on (4-Fluorophenyl)phosphonic acid for metal ion extraction are not widely reported, its structural similarity to other effective organophosphorus extractants suggests its potential in this field. The presence of the fluorine atom could influence the electronic properties of the phosphonate group, potentially altering its selectivity and efficiency in metal ion complexation and extraction.

Computational and Spectroscopic Investigation of 4 Fluorophenyl Phosphonic Dichloride and Its Derivatives

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of (4-Fluorophenyl)phosphonic dichloride and its derivatives. These computational methods allow for the detailed examination of electronic characteristics and reactivity, which are crucial for understanding the compound's behavior and for designing new molecules with specific properties.

The electronic structure and reactivity of this compound can be effectively analyzed using several key descriptors derived from DFT calculations.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule; a larger gap implies higher stability and lower reactivity. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the fluorophenyl ring, which is the more electron-rich part of the molecule, while the LUMO is anticipated to be centered on the electron-deficient phosphorus atom and the P-Cl bonds. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the phosphorus center.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgbhu.ac.in It visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, MEP analysis would show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating sites prone to electrophilic attack. researchgate.netresearchgate.net Conversely, a strong positive potential (blue region) would be localized around the phosphorus atom, confirming it as the primary site for nucleophilic attack. The hydrogen atoms of the phenyl ring would also exhibit a positive potential. researchgate.net

Fukui Functions: Fukui functions are used to describe the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. This descriptor helps in identifying the most electrophilic and nucleophilic sites within the molecule with greater precision. These calculations can further refine the understanding of the local reactivity of this compound, corroborating the predictions from FMO and MEP analyses.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating ability, localized on the fluorophenyl ring. |

| LUMO Energy | -1.8 eV | Electron-accepting ability, localized on the PCl₂ group. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high chemical stability and low reactivity. malayajournal.org |

| MEP Minimum | -55 kJ/mol | Located near the phosphoryl oxygen, indicating a site for electrophilic attack. researchgate.net |

| MEP Maximum | +140 kJ/mol | Located on the phosphorus atom, indicating the primary site for nucleophilic attack. researchgate.net |

Computational methods are instrumental in understanding the non-covalent interactions that dictate the crystal packing of this compound. Techniques like Hirshfeld surface analysis can quantify the contributions of different types of intermolecular contacts.

In the solid state, the arrangement of molecules is governed by a variety of weak interactions. For fluorinated aromatic compounds, interactions involving the fluorine atom are particularly significant. researchgate.net The crystal packing of this compound is expected to be influenced by several key interactions:

π-π Stacking: The aromatic fluorophenyl rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice. nih.govccspublishing.org.cn

Halogen Bonding: The chlorine atoms of the phosphonic dichloride group can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar P=O, P-Cl, and C-F bonds, leading to strong dipole-dipole interactions that contribute to the crystal's cohesion.

While this compound is reactive towards protic solvents, studying the solvation of its corresponding acid, (4-Fluorophenyl)phosphonic acid, provides critical insights into its behavior in solution. The solubility and reactivity of phosphonic acids are highly dependent on the solvent environment. nih.govnih.gov

DFT calculations with implicit solvent models (like the Polarizable Continuum Model, PCM) can predict the solvation-free energy, indicating the compound's solubility in different media. tandfonline.com For (4-Fluorophenyl)phosphonic acid, such studies would likely show good solubility in polar protic solvents like water, a common characteristic of phosphonic acids due to their ability to form strong hydrogen bonds. nih.govtandfonline.com

Molecular dynamics (MD) simulations offer a more dynamic picture of solvation by explicitly modeling solvent molecules. researchgate.netrsc.org For related phosphonic acids, MD simulations have been used to:

Analyze Hydrogen Bond Networks: In aqueous solutions, phosphonic acids form extensive and dynamic hydrogen bond networks with water molecules, which is crucial for their solubility and proton conductivity. acs.orgacs.org

Study Proton Transfer: MD simulations can elucidate the mechanisms of proton transfer between the phosphonic acid and solvent molecules, a fundamental process in acid-base chemistry. researchgate.netacs.org

Determine Structural Properties: Properties like radial distribution functions (RDFs) derived from MD simulations can describe the local structuring of solvent molecules around the phosphonic acid group. acs.org

These computational approaches are essential for understanding how solvents mediate the properties and reactivity of phosphonic acids.

Phosphonic acids are recognized for their bioactive properties, often acting as stable mimics of phosphate or carboxylate groups in biological systems. beilstein-journals.orgnih.govhawaii.edu Derivatives of (4-Fluorophenyl)phosphonic acid, such as its esters or amides, are potential candidates for drug design, particularly as enzyme inhibitors. nih.govnih.gov

Conformational Analysis: Before docking, it is essential to understand the conformational preferences of the bioactive analogs. Quantum chemical calculations can determine the potential energy surface of the molecule, identifying low-energy conformers that are likely to be biologically relevant. This analysis is crucial because the binding affinity of a ligand to a protein target is highly dependent on its three-dimensional shape.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rjptonline.org For bioactive analogs of (4-Fluorophenyl)phosphonic acid, docking studies can:

Identify Binding Modes: Predict how the molecule fits into the active site of a target enzyme, such as a kinase or protease. nih.govmdpi.com

Predict Binding Affinity: Estimate the strength of the interaction (e.g., in kcal/mol), which helps in prioritizing compounds for synthesis and experimental testing. mdpi.com

Elucidate Key Interactions: Reveal specific interactions, like hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the active site. The fluorophenyl group, for instance, can participate in favorable interactions within the binding pocket of proteins like the epidermal growth factor receptor (EGFR). nih.gov

These computational studies are a cornerstone of modern drug discovery, enabling the rational design of potent and selective inhibitors based on the (4-Fluorophenyl)phosphonic acid scaffold. nih.govrjptonline.org

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ³¹P) provides a wealth of structural information through chemical shifts and spin-spin coupling patterns.

³¹P NMR: As the most direct probe of the phosphorus environment, the ³¹P NMR spectrum is expected to show a single resonance. oxinst.com This signal would be split into a triplet by coupling to the two ortho protons (³JPH) and further split into a doublet by coupling to the fluorine atom (⁴JPF), resulting in a triplet of doublets (td). The chemical shift would be in the typical range for phosphonic dichlorides. huji.ac.ilacs.org

¹⁹F NMR: The ¹⁹F NMR spectrum would display a single resonance for the fluorine atom. thermofisher.com This signal would be split by the phosphorus atom (⁴JFP) and the two ortho protons (³JFH), appearing as a doublet of triplets (dt). The chemical shift is characteristic of a fluorine atom attached to a benzene (B151609) ring. rsc.orgucsb.edu

¹H NMR: The ¹H NMR spectrum would show two distinct signals for the aromatic protons, which are chemically non-equivalent. The protons ortho to the fluorine atom (H2, H6) and those meta to the fluorine atom (H3, H5) would appear as complex multiplets. These signals would be split by neighboring protons (³JHH), the fluorine atom (³JHF and ⁴JHF), and the phosphorus atom (³JPH and ⁴JPH).

¹³C NMR: The ¹³C NMR spectrum would exhibit four signals for the aromatic carbons. The carbon directly bonded to the phosphorus atom (C1) would appear as a doublet due to one-bond C-P coupling (¹JCP), with a further splitting from the fluorine atom (³JCF). The other carbons would also show complex splitting patterns due to coupling with both phosphorus and fluorine (²JCP, ³JCP, ¹JCF, ²JCF, etc.).

| Nucleus | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constant (J, Hz) (Typical Values) |

|---|---|---|---|

| ³¹P | +30 to +45 | td (triplet of doublets) | ³JPH ≈ 15-20 Hz, ⁴JPF ≈ 5-10 Hz |

| ¹⁹F | -105 to -115 | dt (doublet of triplets) | ³JFH ≈ 8-10 Hz, ⁴JFP ≈ 5-10 Hz |

| ¹H (H3, H5) | ~7.30 | m (multiplet) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz, ⁴JHP ≈ 2-4 Hz |

| ¹H (H2, H6) | ~8.10 | m (multiplet) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz, ³JHP ≈ 15-20 Hz |

| ¹³C (C1) | ~130 | dd (doublet of doublets) | ¹JCP ≈ 150-180 Hz, ³JCF ≈ 5-8 Hz |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing critical insights into its molecular structure and bonding. The vibrational modes of the molecule, which are sensitive to the mass of the atoms and the strength of the chemical bonds, can be probed by IR radiation. Although detailed experimental IR spectra for this compound are not extensively reported in publicly available literature, theoretical calculations using methods such as Density Functional Theory (DFT) can provide reliable predictions of its vibrational frequencies.

The key vibrational modes for this compound are associated with the phosphoryl (P=O), phosphorus-chlorine (P-Cl), and carbon-fluorine (C-F) bonds, as well as the vibrations of the phenyl ring. The P=O stretching vibration is typically a strong and sharp absorption band, expected to appear in the region of 1250-1300 cm⁻¹. The exact position of this band is influenced by the electronegativity of the substituents on the phosphorus atom. The two chlorine atoms, being highly electronegative, will tend to shift this absorption to a higher wavenumber compared to alkylphosphonic dichlorides.

The P-Cl stretching vibrations are also characteristic and are expected to produce strong absorptions in the lower frequency region of the mid-IR spectrum, typically between 450 and 600 cm⁻¹. For a molecule with a PCl₂ group, two distinct stretching vibrations, symmetric and asymmetric, are anticipated. The C-F stretching vibration of the fluorophenyl group gives rise to a strong absorption band, usually in the range of 1100-1250 cm⁻¹. The vibrations of the aromatic ring will also be present, including C-H stretching, C=C stretching, and various bending modes.

Computational studies on similar molecules, such as other aryl and alkyl chlorophosphates, have demonstrated that DFT calculations can accurately predict vibrational spectra. These theoretical approaches allow for the assignment of specific vibrational modes to the observed absorption bands. A predicted IR data table for this compound based on such computational methods is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| P=O Stretch | 1280 - 1310 | Strong, Sharp |

| C-F Stretch | 1220 - 1260 | Strong |

| Aromatic C=C Stretch | 1580 - 1610, 1470 - 1500 | Medium to Strong |

| P-Cl Asymmetric Stretch | 550 - 590 | Strong |

| P-Cl Symmetric Stretch | 490 - 530 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| In-plane Aromatic C-H Bend | 1000 - 1100 | Medium to Weak |

| Out-of-plane Aromatic C-H Bend | 800 - 850 | Strong |

X-ray Diffraction Studies for Solid-State Structural Determination

Studies on related compounds, for instance, metal complexes of phenyl-substituted bisphosphonates, have revealed intricate layered and supramolecular structures held together by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions involving the aromatic rings rsc.org. While this compound itself is not a bisphosphonate, the principles of intermolecular interactions observed in these related structures provide a framework for understanding its potential solid-state behavior. The planarity of the phenyl ring and the presence of the fluorine substituent could also influence the packing arrangement, potentially leading to specific π-π stacking or halogen bonding interactions.

A hypothetical set of crystallographic parameters for this compound, based on typical values for small organophosphorus molecules, is presented in the table below. It is important to note that these are predictive values and await experimental confirmation.

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 6 - 10 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1200 |

| Z (molecules/unit cell) | 4 |

Mass Spectrometry (GC-MS, LC-MS) for Characterization and Derivatized Products

Mass spectrometry is an essential tool for the characterization of this compound and its derivatives, providing information on the molecular weight and fragmentation patterns that aid in structure elucidation. Due to the high reactivity and low volatility of phosphonic dichlorides, direct analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging. These compounds are highly susceptible to hydrolysis, readily converting to the corresponding (4-Fluorophenyl)phosphonic acid in the presence of moisture. Therefore, the analysis often focuses on the characterization of this more stable hydrolysis product and its subsequent derivatives.

The analysis of phosphonic acids by GC-MS typically requires a derivatization step to increase their volatility and thermal stability nih.govmdpi.comresearchgate.net. Common derivatization techniques include silylation and methylation. Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the acidic protons of the phosphonic acid with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

The resulting silylated derivatives are amenable to GC-MS analysis and produce characteristic mass spectra. The fragmentation of these derivatives under electron ionization (EI) typically involves cleavage of the P-C bond, loss of the silyl (B83357) groups, and rearrangements. For the TMS derivative of (4-Fluorophenyl)phosphonic acid, key fragments would be expected at m/z values corresponding to the molecular ion [M]⁺, [M-15]⁺ (loss of a methyl group), [M-73]⁺ (loss of a TMS group), and ions characteristic of the fluorophenyl moiety.

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative approach that can directly analyze the polar (4-Fluorophenyl)phosphonic acid without the need for derivatization. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such polar compounds, typically operating in the negative ion mode to detect the deprotonated molecule [M-H]⁻.

The table below summarizes the expected mass-to-charge ratios (m/z) for the parent compound and its key derivatives and hydrolysis products.

| Compound | Analysis Method | Ionization Mode | Expected Key m/z Values |

| This compound | Direct Inlet MS | EI | 212 [M]⁺, 177 [M-Cl]⁺, 141 [M-Cl₂]⁺, 95 [C₆H₄F]⁺ |

| (4-Fluorophenyl)phosphonic acid | LC-MS | ESI (-) | 175 [M-H]⁻ |

| Bis(trimethylsilyl) (4-fluorophenyl)phosphonate | GC-MS | EI | 319 [M-CH₃]⁺, 247 [M-Si(CH₃)₃]⁺, 199 [M-OSi(CH₃)₃-CH₃]⁺ |

| Dimethyl (4-fluorophenyl)phosphonate | GC-MS | EI | 204 [M]⁺, 189 [M-CH₃]⁺, 173 [M-OCH₃]⁺, 125 [C₆H₄FPO]⁺ |

Future Research Directions and Emerging Trends in 4 Fluorophenyl Phosphonic Dichloride Chemistry

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability

Future research in the synthesis of (4-Fluorophenyl)phosphonic dichloride and its derivatives is increasingly focused on the principles of green chemistry, emphasizing high atom economy and environmental sustainability. Traditional synthetic routes often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation.

Key Research Thrusts:

Catalytic Approaches: A shift from stoichiometric to catalytic methods is a primary goal. The development of novel catalysts, such as those based on transition metals or organocatalysts, can enable more efficient and selective transformations. For instance, the use of Lewis acid ionic liquids as catalysts in the synthesis of similar phenylphosphonic dichlorides has been explored to simplify processes and reduce environmental impact by allowing for easier product separation and catalyst recycling google.com.

Alternative Reagents and Solvents: Research is directed towards replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes the use of greener fluorinating agents and the exploration of solvent-free reaction conditions or the use of ionic liquids and supercritical fluids.

Flow Chemistry: The implementation of continuous flow technologies offers significant advantages in terms of safety, scalability, and process control. Future methodologies will likely leverage microreactor technology for the synthesis of this compound derivatives, allowing for precise control over reaction parameters and minimizing waste.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Often low atom economy, significant waste generation, use of hazardous reagents. |

| Catalytic Synthesis | High atom economy, increased selectivity, potential for catalyst recycling. | Catalyst development and optimization, catalyst deactivation. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, reduced waste. | Initial setup costs, potential for clogging in microreactors. |

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of these new methodologies rsc.org. By minimizing the formation of byproducts, these advanced synthetic strategies contribute to more sustainable chemical manufacturing unibo.it.

Exploration of New Catalytic Applications of Fluorinated Phosphorus Compounds

Derivatives of this compound, particularly chiral fluorinated phosphines and phosphonates, are poised to play a significant role as ligands and catalysts in asymmetric synthesis. The unique electronic properties conferred by the fluorine atom can modulate the reactivity and selectivity of metal complexes.

Emerging Applications:

Asymmetric Catalysis: Chiral ligands derived from this compound can be employed in a variety of transition-metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions, to produce enantiomerically pure compounds. The development of chiral palladium complexes for enantioselective fluorinations of β-keto phosphonates highlights the potential in this area researchgate.net.

Organocatalysis: Fluorinated organophosphorus compounds can also function as organocatalysts. Their high stability and tunable steric and electronic properties make them attractive candidates for a range of organic transformations.

Polymerization Catalysis: Research into the use of fluorinated phosphorus compounds as catalysts or co-catalysts in polymerization reactions is an emerging area, with potential applications in the synthesis of specialty polymers with unique properties.

The synthesis of fluorinated phosphonates through various catalytic reactions is an active area of research, with methods being developed for the synthesis of α-monofluoro-, α,α-gem-difluoro-, and trifluoromethyl phosphonate (B1237965) derivatives sciprofiles.com. These efforts are expanding the toolbox of available fluorinated phosphorus compounds for catalytic applications.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules and the outcomes of chemical reactions. In the context of this compound chemistry, computational modeling offers powerful insights.

Impact of Computational Modeling:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and identify key intermediates and transition states. This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Studies on similar organophosphorus compounds have successfully used DFT to understand reactivity and structure mdpi.comnih.govmdpi.com.

Predictive Design of Catalysts and Materials: Computational screening can accelerate the discovery of new catalysts and functional materials. By calculating the electronic and steric properties of potential ligands or monomers derived from this compound, researchers can predict their performance before undertaking experimental synthesis. Machine learning is also emerging as a powerful tool for predicting the properties and toxicity of organophosphorus compounds arxiv.orgresearchgate.netbas.bgnsf.gov.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR), providing a deeper understanding of the structure and bonding of novel compounds derived from this compound.

Table 2: Applications of Computational Modeling

| Application | Computational Method | Outcome |

| Reaction Pathway Analysis | Density Functional Theory (DFT) | Elucidation of reaction mechanisms, identification of intermediates and transition states. |

| Catalyst Screening | DFT, Molecular Docking | Prediction of catalytic activity and selectivity of new ligands. |

| Material Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Machine Learning | Forecasting the physical and chemical properties of novel polymers and materials. bas.bg |

Design of Next-Generation Functional Materials with Tunable Properties from this compound Derivatives

The versatility of the phosphonic dichloride group allows for the incorporation of the (4-fluorophenyl)phosphonic moiety into a wide array of polymeric and molecular architectures, leading to the development of advanced functional materials.

Future Directions in Materials Science:

Flame Retardants: Organophosphorus compounds are well-known for their flame-retardant properties. By incorporating the (4-fluorophenyl)phosphonic unit into polymer backbones or as additives, materials with enhanced fire resistance can be developed. The presence of both phosphorus and fluorine can lead to synergistic effects in flame retardancy.

Functional Coatings and Surfaces: Copolymers containing fluorinated and phosphonic acid functionalities can be synthesized and immobilized on surfaces to create coatings with tailored properties, such as hydrophobicity, corrosion resistance, and biocompatibility. Research has shown the synthesis of fluorinated-phosphonic acid methacrylates for applications as anti-corrosion coatings nih.gov.

Biomedical Materials: The unique properties of fluorinated organophosphorus compounds make them interesting candidates for biomedical applications, including drug delivery systems and biocompatible materials. The introduction of fluorine can enhance metabolic stability and lipophilicity researchgate.netacs.org.

The ability to tune the properties of these materials by modifying the structure of the derivatives of this compound opens up a vast design space for the creation of next-generation materials with tailored functionalities.

Q & A

Q. Basic Research Focus

- FT-IR : Detect P=O (1250–1300 cm<sup>-1</sup>) and P-O-C (950–1050 cm<sup>-1</sup>) bonds .

- Inherent viscosity : Measure via Ubbelohde viscometer (0.5 g/dL in DMF at 25°C) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) .

How do vapor-liquid interfacial systems improve polyphosphonate synthesis?

Advanced Research Focus

Vapor-liquid systems reduce hydrolysis by limiting direct contact between dichloride and aqueous phases. Parameters include:

- Base concentration : 0.5 M NaOH maximizes diol deprotonation without excessive dichloride hydrolysis .

- Reaction time : 4–6 hours balances yield and viscosity .

- Molar ratio : 2:1 dichloride-to-diol ratio ensures complete diol consumption .

What experimental design approaches optimize reaction parameters?

Advanced Research Focus

Second-order central composite rotatable designs (CCRD) model interactions between variables (time, temperature, molar ratio). For cyclohexylphosphonic dichloride and bisphenol A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.